molecular formula C11H19NO6 B12735130 L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- CAS No. 134309-96-9

L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-

Cat. No.: B12735130
CAS No.: 134309-96-9
M. Wt: 261.27 g/mol
InChI Key: QZGUTSVMZVLRRN-LAEOZQHASA-N
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Description

L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a derivative of L-Glutamic acid, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- typically involves the esterification of L-Glutamic acid with specific reagents under controlled conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets and pathways. It acts as an agonist for various glutamate receptors, influencing neurotransmission and cellular signaling. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

134309-96-9

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2S)-2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]pentanedioic acid

InChI

InChI=1S/C11H19NO6/c1-11(17)4-5-18-6-8(11)12-7(10(15)16)2-3-9(13)14/h7-8,12,17H,2-6H2,1H3,(H,13,14)(H,15,16)/t7-,8-,11-/m0/s1

InChI Key

QZGUTSVMZVLRRN-LAEOZQHASA-N

Isomeric SMILES

C[C@@]1(CCOC[C@@H]1N[C@@H](CCC(=O)O)C(=O)O)O

Canonical SMILES

CC1(CCOCC1NC(CCC(=O)O)C(=O)O)O

Origin of Product

United States

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